N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide
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Overview
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide typically involves the coupling of sulfonyl chlorides with amines. One common method is the reaction of ethylsulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propane-2-sulfonamide under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of sulfonamides often employs continuous flow reactors to enhance reaction efficiency and yield. Microwave irradiation can also be used to accelerate the reaction, providing high yields in shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or azides can be used under mild conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known antibacterial agent.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Viagra: Contains a sulfonamide group and is used to treat erectile dysfunction.
Uniqueness
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is unique due to its tetrahydroisoquinoline core, which is less common in sulfonamide-based drugs. This structural feature may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-8-7-12-5-6-14(9-13(12)10-16)15-22(19,20)11(2)3/h5-6,9,11,15H,4,7-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKXAGKZUUNHCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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